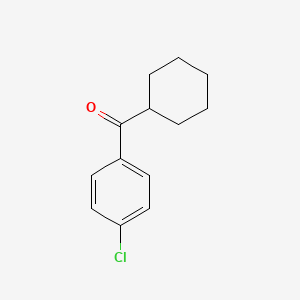

4-Chlorophenyl cyclohexyl ketone

Description

Chemical Significance and Research Scope

Research involving this ketone primarily falls within the domain of organic synthesis. It is often used as a starting material or a precursor in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Studies have explored its behavior in various reaction conditions, including catalytic hydrogenations and asymmetric reductions, to produce chiral alcohols, which are highly valuable in the pharmaceutical industry. The investigation of its derivatives, such as 4-(4-chlorophenyl)cyclohexane carbohydrazide, has also led to the discovery of compounds with potential antibacterial properties. researchgate.net

Historical Context of Related Ketone Studies

The study of ketones is a cornerstone of organic chemistry, dating back to the 19th century. Early research focused on their synthesis, typically through the oxidation of secondary alcohols or Friedel-Crafts acylation, and their characteristic reactions, such as the formation of hydrazones, oximes, and addition products with organometallic reagents.

In the 20th century, the focus expanded to include mechanistic studies and the development of stereoselective reactions. The enantioselective reduction of prochiral ketones, for instance, became a significant area of research, driven by the demand for enantiomerically pure compounds in drug synthesis. nih.gov The development of catalysts for these transformations has been a major theme, with significant progress in using metal hydrides and borane reagents. nih.gov Studies on cyclohexyl ketone derivatives have contributed to understanding reaction mechanisms, such as those involving enzyme inhibitors like Pin1, where the conformation of the cyclohexyl ring plays a crucial role. nih.gov The broader context of ketone research provides the foundation for understanding the reactivity and potential applications of specific structures like 4-chlorophenyl cyclohexyl ketone.

Role as a Versatile Building Block in Organic Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds. Its utility as a building block is demonstrated in multi-step synthetic pathways. For example, it is a precursor to compounds investigated for their biological activity. The synthesis of novel hydrazone derivatives with antibacterial activity starts from the related 4-(4-chlorophenyl)cyclohexane carboxylic acid, which itself can be conceptually linked back to the ketone structure. researchgate.net

A significant application of related structures, like 4-chlorophenyl cyclopropyl ketone, is in the synthesis of agricultural fungicides. google.com Specifically, this related ketone is an important intermediate in the preparation of 1-(4-chloro-phenyl-)-2-cyclopropyl-1-acetone, a key component for the fungicide cyproconazole. google.com This highlights the role of the chlorophenyl ketone motif in constructing molecules for agrochemical applications.

The ketone's carbonyl group can be transformed into a variety of other functional groups. For instance, reduction of the ketone yields the corresponding alcohol, (4-chlorophenyl)(cyclohexyl)methanol (B3045405). This alcohol can then undergo further reactions. The versatility of the ketone is also evident in its use in the synthesis of more complex heterocyclic structures.

The following table summarizes selected transformations involving ketone building blocks, illustrating the scope of their application in organic synthesis.

| Starting Material | Reagent(s) | Product | Research Focus |

| Prochiral Ketones | Catecholborane, Chiral LiGaH₄ complex | Chiral Secondary Alcohols | Asymmetric Reduction |

| Benzaldehyde & Methyl Ketone | Aldol (B89426) Condensation/Dehydration | Chalcone derivative | Synthesis of Vitamin E |

| 4-(4-chlorophenyl)cyclohexane carboxylic acid | Methanol, H₂SO₄ then Hydrazine (B178648) Hydrate | 4-(4-chlorophenyl)cyclohexane carbohydrazide | Synthesis of Antibacterial Agents |

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-cyclohexylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTYKBHNDBXPYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468887 | |

| Record name | 4-CHLOROPHENYL CYCLOHEXYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3277-80-3 | |

| Record name | 4-CHLOROPHENYL CYCLOHEXYL KETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Chlorophenyl Cyclohexyl Ketone

Friedel-Crafts Acylation Approaches

The most traditional and direct method for synthesizing 4-Chlorophenyl cyclohexyl ketone is through the Friedel-Crafts acylation reaction. masterorganicchemistry.comyoutube.comyoutube.com This electrophilic aromatic substitution involves the reaction of chlorobenzene (B131634) with cyclohexanecarbonyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). masterorganicchemistry.comjove.com

The reaction proceeds by the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of chlorobenzene. The chlorine substituent on the benzene ring is a deactivating but ortho-, para-directing group. youtube.comdoubtnut.com Due to steric hindrance from the chlorine atom and the bulky cyclohexyl group, the acylation occurs predominantly at the para position, leading to this compound as the major product. youtube.comdoubtnut.com Studies on analogous reactions, such as the benzoylation of chlorobenzene, have shown that the para isomer is formed in very high yields, often between 84% and 97%. rsc.org

| Catalyst | Solvent | Temperature (°C) | Isomer Distribution (Analogous Benzoylation) |

| AlCl₃ | Chlorobenzene (reactant) | 60 | p- (96.3%), o- (3.6%), m- (0.1%) |

| AlCl₃ | Nitrobenzene | 25 | p- (91.1%), o- (8.5%), m- (0.4%) |

| FeCl₃ | Chlorobenzene (reactant) | 100 | p- (84.1%), o- (11.7%), m- (4.2%) |

This interactive table is based on data from analogous Friedel-Crafts benzoylation of chlorobenzene and illustrates the typical regioselectivity of the reaction. rsc.org

Alternative Synthetic Routes

Beyond the classical Friedel-Crafts approach, several alternative methodologies employing transition metal catalysis have been developed for the synthesis of aryl ketones, which are applicable to the formation of this compound.

The synthesis of this compound from substituted cycloheptene (B1346976) derivatives is not a widely documented or conventional pathway. Such a transformation would likely require a multi-step sequence involving ring contraction, which is synthetically complex. Research in the area of cycloheptene derivatives typically focuses on rearrangements to other cyclic systems or functionalization of the seven-membered ring itself, rather than its conversion to a cyclohexyl ketone attached to an aryl group. k-state.edu

Modern catalytic methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Palladium catalysis provides versatile and powerful tools for the formation of C-C bonds, including the synthesis of aryl ketones. berkeley.eduorganic-chemistry.org One prominent method is the cross-coupling of an aryl halide, such as 4-chlorobromobenzene, with an acyl anion equivalent. For instance, N-tert-butylhydrazones derived from cyclohexanecarboxaldehyde can be coupled with aryl bromides in a palladium-catalyzed reaction to form an N-tert-butyl azo intermediate, which upon hydrolysis yields the desired ketone. berkeley.eduorganic-chemistry.orgacs.org

Another effective palladium-catalyzed approach is the reaction of organoboron compounds with esters. organic-chemistry.org In a potential synthesis, a 4-chlorophenylboronic acid could be coupled with an activated ester of cyclohexanecarboxylic acid, such as a 2-pyridyl ester, to yield this compound. organic-chemistry.org

| Method | Aryl Source | Cyclohexylcarbonyl Source | Catalyst System (Example) | Key Features |

| Hydrazone Coupling | 4-Chlorobromobenzene | Cyclohexanecarboxaldehyde N-tert-butylhydrazone | Pd₂(dba)₃ / DPEphos | Tolerates various functional groups. berkeley.eduorganic-chemistry.orgacs.org |

| Boronic Acid Coupling | 4-Chlorophenylboronic acid | Cyclohexanecarboxylic acid (activated with pivalic anhydride) | Pd(OAc)₂ / PCy₃ | Convenient one-pot synthesis. organic-chemistry.org |

| C-H Activation | 4-Chloroiodobenzene | Cyclohexanecarboxaldehyde | Pd(OAc)₂ / Picolinamide | Direct use of aldehydes via C-H activation. acs.orgacs.org |

This interactive table summarizes potential palladium-catalyzed routes applicable to the synthesis of this compound.

Manganese is an earth-abundant and less toxic metal that has gained attention in catalysis. While many manganese-catalyzed reactions involve radical cyclizations to form complex heterocyclic or polycyclic systems, nih.govmdpi.com other methodologies are more directly applicable to ketone synthesis.

A relevant strategy is the manganese-catalyzed α-alkylation of ketones with alcohols through a "hydrogen borrowing" mechanism. nih.gov This approach could potentially be used to synthesize this compound by reacting 4-chloroacetophenone with cyclohexanol. The manganese catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes a condensation reaction with the ketone enolate, followed by the return of the hydrogen to reduce the resulting double bond.

Catalytic Strategies for Ketone Formation

Mechanistic Studies of Synthetic Pathways

Friedel-Crafts Acylation Mechanism: The mechanism begins with the reaction between the acyl chloride (cyclohexanecarbonyl chloride) and the Lewis acid catalyst (AlCl₃). jove.com This forms a complex that dissociates to generate a resonance-stabilized acylium ion. jove.comyoutube.com The acylium ion acts as a potent electrophile. In the next step, the π-electrons of the chlorobenzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.com Finally, a weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The catalyst is regenerated after hydrolysis of the ketone-catalyst complex. jove.comyoutube.com

Palladium-Catalyzed Transformation Mechanism: The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three key steps. youtube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 4-chlorobromobenzene), inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound or a deprotonated hydrazone) transfers its organic group to the palladium(II) center, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium center (the 4-chlorophenyl and cyclohexanecarbonyl groups) couple and are eliminated from the metal, forming the final ketone product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. organic-chemistry.orgyoutube.com

Manganese-Catalyzed Alkylation Mechanism: The "hydrogen borrowing" mechanism catalyzed by manganese pincer complexes involves several steps. nih.gov Initially, the catalyst dehydrogenates the primary or secondary alcohol (e.g., cyclohexanol) to form the corresponding carbonyl compound (cyclohexanone) and a manganese hydride species. The base present in the reaction mixture then deprotonates the starting ketone (4-chloroacetophenone) to form an enolate. This enolate undergoes an aldol (B89426) condensation with the in-situ generated cyclohexanone. The resulting aldol adduct then dehydrates to form an α,β-unsaturated ketone. In the final step, the manganese hydride species reduces the carbon-carbon double bond of the unsaturated intermediate to afford the α-alkylated ketone product, regenerating the active manganese catalyst. nih.gov

Chemical Transformations and Derivatization of 4 Chlorophenyl Cyclohexyl Ketone

General Reactivity of Ketone Functional Groups

The ketone functional group (C=O) is a cornerstone of organic chemistry, characterized by a carbon-oxygen double bond. libretexts.org The polarity of this bond, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. britannica.comncert.nic.in This inherent reactivity allows ketones to participate in a wide array of chemical reactions. britannica.com

Key reactions involving the ketone functional group include:

Nucleophilic Addition: This is a fundamental reaction where a nucleophile adds to the carbonyl carbon. solubilityofthings.comchemistrytalk.org The nature of the nucleophile determines the resulting product. For instance, the addition of Grignard reagents leads to the formation of tertiary alcohols. chemistrytalk.org Similarly, reaction with hydrogen cyanide (HCN) produces cyanohydrins. ncert.nic.in

Reduction: Ketones can be reduced to secondary alcohols using various reducing agents. solubilityofthings.com Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). solubilityofthings.comnumberanalytics.com

Oxidation: Ketones are generally resistant to oxidation under mild conditions. solubilityofthings.com However, strong oxidizing agents and elevated temperatures can cleave the carbon-carbon bonds adjacent to the carbonyl group, yielding carboxylic acids. britannica.comchemistrytalk.org

Reactions at the α-Carbon: The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) exhibit acidity due to the electron-withdrawing effect of the carbonyl group and resonance stabilization of the resulting enolate ion. ncert.nic.in This allows for reactions such as aldol (B89426) condensation, where the ketone reacts with another carbonyl compound to form a β-hydroxy ketone. ncert.nic.in Halogenation can also occur at the α-position. libretexts.org

Formation of Imines and Enamines: Ketones react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. libretexts.org These reactions are typically acid-catalyzed and involve the elimination of water. libretexts.org

Formation of Ketals: In the presence of an acid catalyst, ketones react with alcohols to form ketals. ncert.nic.in A common example is the reaction with ethylene (B1197577) glycol to form a cyclic ethylene glycol ketal. ncert.nic.in

The reactivity of ketones is influenced by steric and electronic factors. The presence of two alkyl or aryl groups attached to the carbonyl carbon in ketones, as opposed to one in aldehydes, sterically hinders the approach of nucleophiles. ncert.nic.in Electronically, the two alkyl groups in ketones reduce the electrophilicity of the carbonyl carbon more effectively than the single alkyl group in aldehydes, making ketones generally less reactive than aldehydes. ncert.nic.in

Functional Group Interconversions

Functional group interconversions are a set of reactions that transform one functional group into another, a fundamental strategy in organic synthesis. numberanalytics.comimperial.ac.uk For 4-chlorophenyl cyclohexyl ketone, the primary site for such transformations is the ketone functional group.

Table 1: Key Functional Group Interconversions of Ketones

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol | Reduction |

| Ketone | Hydrazine (B178648) (H₂NNH₂), KOH, heat | Alkane | Reduction (Wolff-Kishner) |

| Ketone | R'MgX (Grignard Reagent) | Tertiary Alcohol | Nucleophilic Addition |

| Ketone | R'NH₂ (Primary Amine), acid catalyst | Imine | Condensation |

| Ketone | R'₂NH (Secondary Amine), acid catalyst | Enamine | Condensation |

| Ketone | HCN | Cyanohydrin | Nucleophilic Addition |

| Ketone | R'OH (Alcohol), acid catalyst | Ketal | Nucleophilic Addition-Elimination |

One of the most common interconversions is the reduction of the ketone to a secondary alcohol . This can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comfiveable.me The resulting (4-chlorophenyl)(cyclohexyl)methanol (B3045405) would have different physical and chemical properties compared to the starting ketone.

Another significant transformation is the Wolff-Kishner reduction , which converts the ketone directly to an alkane. libretexts.org This reaction involves treating the ketone with hydrazine (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, effectively removing the carbonyl oxygen and replacing it with two hydrogen atoms to yield 4-chloro-1-cyclohexylbenzene. libretexts.org

The ketone can also be converted to a tertiary alcohol through reaction with a Grignard reagent. chemistrytalk.org For example, reacting this compound with methylmagnesium bromide would yield 1-(4-chlorophenyl)-1-cyclohexyl-1-ethanol.

Furthermore, the ketone can be transformed into nitrogen-containing functional groups. Reaction with a primary amine (RNH₂) in the presence of an acid catalyst forms an imine (a compound with a C=N double bond). libretexts.org Similarly, reaction with a secondary amine (R₂NH) yields an enamine . libretexts.org

Strategies for Derivatization in Analytical Chemistry

Derivatization is a technique used in analytical chemistry to convert an analyte into a product (a derivative) that is more suitable for a particular analytical method. researchgate.net For ketones like this compound, derivatization is often employed to enhance detectability and improve separation in spectroscopic and chromatographic analyses. researchgate.net

Derivatization for Spectroscopic Characterization

Derivatization can be used to introduce a chromophore or a fluorophore into the molecule, enhancing its response to spectroscopic techniques like UV-Visible or fluorescence spectroscopy. A classic example is the reaction of ketones with 2,4-dinitrophenylhydrazine (DNPH) . libretexts.orgnih.gov This reaction produces a 2,4-dinitrophenylhydrazone derivative, which is typically a brightly colored solid. The formation of this derivative serves as a qualitative test for aldehydes and ketones and allows for their quantification using UV-Visible spectrophotometry. epa.gov The resulting derivative of this compound would be (E)-1-(cyclohexyl(4-chlorophenyl)methylene)-2-(2,4-dinitrophenyl)hydrazine.

Mass spectrometry (MS) is another powerful spectroscopic technique where derivatization can be beneficial. While the underivatized ketone can be analyzed by MS, derivatization can improve ionization efficiency and provide more structural information through characteristic fragmentation patterns. researchgate.net For instance, derivatization with reagents like hydroxylamine (B1172632) or its derivatives can form oximes, which may exhibit different and more predictable fragmentation in the mass spectrometer.

Derivatization for Chromatographic Analysis

In chromatography, derivatization is often performed to improve the volatility, thermal stability, or detectability of an analyte. researchgate.net This is particularly relevant for gas chromatography (GC) and high-performance liquid chromatography (HPLC).

For gas chromatography , which requires volatile and thermally stable compounds, the direct analysis of some ketones can be challenging. Derivatization to form more volatile derivatives, such as oximes or silyl (B83357) ethers (after reduction to the alcohol), can improve chromatographic performance. A common derivatizing agent for GC analysis of carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . sigmaaldrich.com The resulting PFBHA-oxime derivatives are highly electronegative, making them very sensitive to electron capture detection (ECD), a highly selective and sensitive GC detector. sigmaaldrich.com

For high-performance liquid chromatography (HPLC) , derivatization is primarily used to enhance detection, especially when using UV-Visible or fluorescence detectors. yorku.ca As mentioned earlier, 2,4-dinitrophenylhydrazine (DNPH) is a widely used pre-column derivatizing reagent for the HPLC analysis of aldehydes and ketones. epa.govyorku.ca The resulting DNPH derivatives absorb strongly in the UV-Visible region (around 360 nm), allowing for sensitive detection. epa.gov Another reagent, 2-nitrophenylhydrazine (2-NPH) , is also employed for the derivatization of carbonyl compounds for HPLC analysis with UV or mass spectrometric detection. nih.gov These derivatization strategies allow for the sensitive and selective quantification of ketones in various complex matrices. nih.govnih.gov

Table 2: Common Derivatizing Agents for Ketones in Analytical Chemistry

| Derivatizing Agent | Resulting Derivative | Analytical Technique(s) | Purpose |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | HPLC-UV, Spectrophotometry | Enhanced UV detection, Qualitative test |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFBHA-Oxime | GC-ECD | Enhanced volatility and sensitivity |

| 2-Nitrophenylhydrazine (2-NPH) | 2-Nitrophenylhydrazone | HPLC-UV, HPLC-MS | Enhanced UV and MS detection |

| Hydroxylamine | Oxime | GC, MS | Improved volatility and fragmentation |

Advanced Spectroscopic Characterization Techniques for 4 Chlorophenyl Cyclohexyl Ketone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Chlorophenyl cyclohexyl ketone, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the cyclohexyl ring.

The protons on the 4-chlorophenyl ring will appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group are expected to be deshielded and resonate at a lower field compared to the protons meta to the carbonyl group due to the electron-withdrawing nature of the carbonyl and the chlorine atom. This results in a characteristic AA'BB' splitting pattern. For comparison, the aromatic protons of (4-chlorophenyl)(phenyl)methanone appear in the range of δ 7.45-7.78 ppm. rsc.org

The protons of the cyclohexyl ring will produce a series of multiplets in the upfield region of the spectrum (typically δ 1.0-3.5 ppm). The proton on the carbon adjacent to the carbonyl group (the α-proton) will be the most deshielded of the cyclohexyl protons, likely appearing as a multiplet around δ 3.2-3.3 ppm, as seen in the spectrum of cyclohexyl(phenyl)methanone. rsc.org The remaining methylene (B1212753) protons of the cyclohexyl ring will give rise to complex overlapping multiplets at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to C=O) | 7.8 - 8.0 | Doublet |

| Aromatic (meta to C=O) | 7.4 - 7.6 | Doublet |

| Cyclohexyl (α to C=O) | 3.2 - 3.4 | Multiplet |

| Cyclohexyl (other CH₂) | 1.2 - 1.9 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

The carbonyl carbon is the most deshielded and will appear as a singlet at a very low field, typically in the range of δ 195-205 ppm. For instance, the carbonyl carbon in cyclohexyl(phenyl)methanone resonates at δ 203.90 ppm. rsc.org The aromatic carbons will show four distinct signals. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the carbonyl group (C-C=O) will be quaternary and typically show weaker signals. The chemical shifts of the aromatic carbons in similar compounds like (4-chlorophenyl)(phenyl)methanone range from approximately δ 128 to 139 ppm. rsc.org

The cyclohexyl carbons will resonate in the upfield region. The α-carbon (adjacent to the carbonyl group) is the most deshielded of the aliphatic carbons, expected around δ 45 ppm. The other cyclohexyl carbons will appear as a cluster of peaks between δ 25 and 30 ppm, as observed in cyclohexyl(phenyl)methanone. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Aromatic (C-Cl) | 138 - 140 |

| Aromatic (C-C=O) | 135 - 137 |

| Aromatic (CH, ortho to C=O) | 129 - 131 |

| Aromatic (CH, meta to C=O) | 128 - 129 |

| Cyclohexyl (α-C) | 44 - 47 |

| Cyclohexyl (β, γ, δ-C) | 25 - 30 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

The most prominent feature will be a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For ketones, this peak typically appears in the region of 1680-1725 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring is expected to lower the frequency to the lower end of this range. For example, the IR spectrum of ethanone, 1-(4-chlorophenyl)- shows a strong C=O stretch at around 1685 cm⁻¹. spectrabase.com

Other significant absorptions will include the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule. Aromatic C-H stretching bands are typically observed between 3000 and 3100 cm⁻¹, while aliphatic C-H stretching bands appear between 2850 and 3000 cm⁻¹. The C-Cl stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1695 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 2950 | Strong |

| C-C (Aromatic) | 1450 - 1600 | Medium |

| C-Cl | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

The fragmentation of the molecular ion is likely to occur via cleavage of the bonds adjacent to the carbonyl group. Common fragmentation pathways would include the loss of the cyclohexyl radical to form the 4-chlorobenzoyl cation, which would be a prominent peak in the spectrum. Another likely fragmentation is the loss of the 4-chlorophenyl radical to form the cyclohexylcarbonyl cation. Further fragmentation of the cyclohexyl ring through McLafferty rearrangement is also possible. The mass spectrum of the closely related (4-chlorophenyl)phenylmethanone shows a molecular ion at m/z 216 and a base peak corresponding to the 4-chlorobenzoyl cation. nist.gov

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Predicted m/z |

| [C₁₃H₁₅ClO]⁺ (Molecular Ion) | 222/224 |

| [C₇H₄ClO]⁺ (4-Chlorobenzoyl cation) | 139/141 |

| [C₇H₁₁O]⁺ (Cyclohexylcarbonyl cation) | 111 |

| [C₆H₁₁]⁺ (Cyclohexyl cation) | 83 |

| [C₆H₅Cl]⁺ (Chlorophenyl cation) | 112/114 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions.

The π → π* transitions of the aromatic ring are typically intense and occur at shorter wavelengths. The presence of the carbonyl group in conjugation with the phenyl ring will cause a red shift (shift to longer wavelength) of these absorptions. The n → π* transition of the carbonyl group is weaker and occurs at a longer wavelength, often appearing as a shoulder on the more intense π → π* absorption bands. For (4-chlorophenyl)phenylmethanone, UV/Visible spectra are available in the NIST WebBook, which can serve as a reference. nist.gov

X-ray Crystallography of Solid-State Derivatives

X-ray crystallography provides the most definitive structural information for crystalline solids, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound itself is currently reported in the Cambridge Structural Database, the analysis of its solid-state derivatives would be highly valuable.

The synthesis of crystalline derivatives, for example, through the formation of hydrazones, oximes, or semicarbazones, could facilitate X-ray diffraction studies. The resulting crystal structures would reveal the precise conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the dihedral angle between the phenyl and cyclohexyl moieties. Such studies on related structures, like derivatives of (4-chlorophenyl)(4-hydroxyphenyl)methanone, have provided insights into the packing and hydrogen bonding interactions in the solid state. nist.gov This information is crucial for understanding the solid-state properties and potential polymorphism of these compounds.

Computational and Theoretical Investigations of 4 Chlorophenyl Cyclohexyl Ketone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of chemical systems. It is widely employed due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations for 4-Chlorophenyl cyclohexyl ketone are foundational for determining its optimized molecular geometry, vibrational frequencies, and various electronic properties.

Detailed Research Findings: DFT calculations are typically initiated by optimizing the ground-state geometry of the molecule. This process finds the lowest energy arrangement of the atoms, providing key structural parameters such as bond lengths, bond angles, and dihedral angles. A popular functional, B3LYP, combined with a basis set like 6-311G(d,p), is often used for such calculations on organic molecules. researchgate.netscirp.org The results of these calculations provide a detailed three-dimensional picture of the molecule. Thermodynamic parameters can also be derived from these computations, offering insights into the stability of different molecular forms. scirp.orgnih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Atoms | Value (Å / Degrees) |

|---|---|---|

| Bond Length | C=O | ~ 1.22 Å |

| Bond Length | C-Cl | ~ 1.75 Å |

| Bond Length | C-C (Aromatic) | ~ 1.40 Å |

| Bond Length | C-C (Cyclohexyl) | ~ 1.54 Å |

| Bond Angle | C-C-C (Aromatic) | ~ 120.0° |

| Bond Angle | C-CO-C | ~ 118.0° |

Note: The values presented are typical and illustrative for a molecule of this type, derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. ajchem-a.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.commalayajournal.org A smaller energy gap suggests that the molecule is more reactive. scirp.org

Detailed Research Findings: For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, which can donate electrons. The LUMO is likely centered around the carbonyl group and the aromatic ring, which can accept electrons. The energy gap helps to characterize the intramolecular charge transfer within the molecule. malayajournal.org Theoretical approaches can be used to relate the HOMO and LUMO energies to the nucleophilicity and electrophilicity of molecules, respectively. pku.edu.cn

Table 2: Calculated FMO Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

Note: These are representative values based on DFT calculations for similar aromatic ketones.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map displays different potential values on the molecular surface using a color spectrum. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green represents neutral potential regions. youtube.com

Detailed Research Findings: In an MEP map of this compound, the most negative potential (red/yellow regions) would be concentrated around the electronegative oxygen atom of the carbonyl group and the chlorine atom. These sites are the most likely to interact with electrophiles. researchgate.net Conversely, the positive potential (blue regions) would be located around the hydrogen atoms of the cyclohexyl ring and the phenyl ring, indicating these are sites for potential nucleophilic interaction. youtube.com MEP analysis provides a robust prediction of how the molecule will interact with other molecules and its potential role in intermolecular interactions. mdpi.com

Table 3: MEP Surface Potential Values at Key Molecular Regions

| Molecular Region | Color Code | Electrostatic Potential (kJ/mol) |

|---|---|---|

| Carbonyl Oxygen | Red | Highly Negative (~ -150) |

| Chlorine Atom | Yellow/Orange | Moderately Negative (~ -80) |

| Aromatic Hydrogens | Light Blue | Slightly Positive (~ +50) |

Note: Values are illustrative and represent the relative electrostatic potential across the molecular surface.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunction into a localized form that aligns with the chemist's intuitive Lewis structure picture of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is used to investigate charge transfer, hyperconjugative interactions, and delocalization effects within the molecule. acadpubl.eu The analysis focuses on donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, providing a stabilization energy value (E(2)). uni-muenchen.de

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π* (C-C)Aromatic | High | Lone Pair → Antibonding π |

| LP (Cl) | π* (C-C)Aromatic | Moderate | Lone Pair → Antibonding π |

| π (C-C)Aromatic | π* (C=O) | Moderate | π → Antibonding π* |

Note: LP denotes a lone pair. The stabilization energies are qualitative representations of expected interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, flexibility, and intermolecular interactions of a system. nih.govfrontiersin.org For a single molecule like this compound, MD simulations can explore its conformational landscape and structural stability in different environments, such as in a solvent.

Detailed Research Findings: An MD simulation of this compound would allow for the analysis of the flexibility of the cyclohexyl ring, which can adopt various conformations (e.g., chair, boat). It would also show the rotational freedom of the bond connecting the cyclohexyl and phenyl ketone moieties. Key metrics such as the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's trajectory over the simulation time, while the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are the most flexible. Such simulations are crucial for understanding how the molecule might bind to a receptor or interact with a solvent. frontiersin.org

Table 5: Key Parameters from a Hypothetical MD Simulation

| Parameter | Description | Typical Finding |

|---|---|---|

| RMSD | Measures the average deviation of the molecule's backbone from a reference structure over time. | A low, stable RMSD value would indicate the molecule maintains a stable conformation. |

| RMSF | Measures the fluctuation of individual atoms or residues from their average position. | Higher RMSF values for the cyclohexyl ring compared to the rigid phenyl ring would indicate its greater flexibility. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | A stable Rg value suggests the molecule does not undergo significant unfolding or conformational changes. |

Applications and Biological Relevance of 4 Chlorophenyl Cyclohexyl Ketone

Role as a Precursor in Drug Development

The primary role of 4-Chlorophenyl cyclohexyl ketone in drug development is that of a precursor in the synthesis of pharmacologically active compounds. It serves as a key starting material for producing intermediates that are further elaborated into potential drug candidates. A notable example is its use in the synthesis of compounds belonging to the arylcyclohexylamine class.

Specifically, this compound can undergo a reduction reaction, typically using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, to form the corresponding alcohol, 1-(4-chlorophenyl)cyclohexanol. This alcohol is a crucial intermediate in the synthesis of molecules such as Clofenciclan, an arylcyclohexylamine. This transformation highlights the ketone's direct role in a synthetic pathway leading to a class of compounds explored for their pharmacological effects.

Exploration in Medicinal Chemistry Research

In the broader context of medicinal chemistry, this compound is a subject of exploration due to the synthetic possibilities its structure offers. The ketone functional group is a reactive site that allows for a variety of chemical modifications, enabling the creation of diverse molecular libraries for biological screening.

The structure of this compound serves as a branch point for creating a variety of derivatives. The carbonyl group is a key handle for synthetic transformations. For instance, reacting the ketone with different Grignard reagents can introduce a wide array of substituents to the carbon atom of the carbonyl group, leading to a diverse library of tertiary alcohols that can be further modified.

While direct studies on derivatives of this compound are specific, research on analogous structures provides insight into its potential. For example, related aminoketones, such as (2-amino-5-chlorophenyl)-cyclohexylmethanone (B154615), are used as intermediates to synthesize more complex molecules like Schiff bases and metal complexes, which have been explored for potential antimicrobial and anticancer properties. This suggests that the this compound scaffold is a viable starting point for generating new chemical entities with potential therapeutic value.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the structure of a lead compound to enhance its biological activity and selectivity. For the arylcyclohexylamine class of compounds, for which this compound is a precursor, SAR studies have elucidated the importance of each structural component.

Small modifications to the core structure of these related compounds can lead to significant changes in their pharmacological profiles. The key structural features influencing activity are:

The Aryl Group : The presence and position of substituents on the phenyl ring are critical. In this case, the 4-chloro substituent is a defining feature.

The Cyclohexyl Ring : This non-aromatic ring is vital for the molecule's three-dimensional shape, which dictates how it fits into a biological target.

The Amine Group : In the final arylcyclohexylamine derivatives, the nature of the amine group (e.g., primary, secondary, or tertiary) and its substituents significantly impact activity.

| Structural Component (in related Arylcyclohexylamines) | Importance in Biological Activity |

|---|---|

| Aryl Group (e.g., 4-Chlorophenyl) | The substituent's nature and position are critical for receptor binding and pharmacological effect. |

| Cyclohexyl Ring | Crucial for the molecule's three-dimensional conformation and proper orientation within the target's binding site. |

| Amine Group | The type of amine and its substituents significantly influence potency, selectivity, and pharmacokinetic properties. |

The utility of this compound as a synthetic intermediate is underscored by its commercial availability as a chemical building block for the pharmaceutical industry. buyersguidechem.combldpharm.com Its value lies in its ability to serve as a foundational scaffold upon which greater molecular complexity can be built.

Its role extends beyond a single reaction type. As mentioned, it is a direct precursor to arylcyclohexanols, which are key intermediates for arylcyclohexylamines. Furthermore, the ketone itself can be a branching point for creating diverse derivatives through reactions at the carbonyl group. Its identity as a "pharmaceutical intermediate" and "organic building block" by chemical suppliers confirms its role in the broader enterprise of drug discovery and development, providing a reliable starting point for the synthesis of novel compounds. bldpharm.comchemicalbook.com The reactivity of its ketone group, combined with the specific electronic properties conferred by the 4-chlorophenyl moiety, makes it a versatile intermediate for constructing new molecular architectures intended for pharmaceutical applications.

Stereochemical Aspects and Conformational Analysis

Diastereomeric Considerations in Cyclohexyl Ketones

The structure of 4-Chlorophenyl cyclohexyl ketone, featuring a carbonyl group attached to a cyclohexane (B81311) ring, gives rise to the possibility of diastereomers, which are stereoisomers that are not mirror images of each other. The origin of this diastereomerism lies in the relationship between the substituents on the cyclohexane ring.

In the context of reactions involving this compound, such as nucleophilic addition to the carbonyl group, the formation of a new stereocenter at the carbonyl carbon can lead to two possible diastereomeric products. The incoming nucleophile can attack the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring, resulting in the formation of either an axial or equatorial alcohol, respectively. The relative orientation of this newly formed hydroxyl group with respect to the 4-chlorophenyl group at the C4 position determines the diastereomeric outcome.

The two primary diastereomers that can be formed are typically designated as cis and trans. In the cis isomer, the new substituent at C1 and the 4-chlorophenyl group at C4 are on the same side of the cyclohexane ring. Conversely, in the trans isomer, they are on opposite sides. The relative stability of these diastereomers and the stereoselectivity of the reaction are governed by a combination of steric and electronic factors.

Conformational Preferences of the Cyclohexyl Moiety

The cyclohexane ring is not a planar structure; it predominantly adopts a chair conformation to minimize angular and torsional strain. beilstein-journals.org In a substituted cyclohexane, such as in this compound, the substituents can occupy either an axial or an equatorial position. The interconversion between two chair conformations, known as a ring flip, leads to the exchange of axial and equatorial positions. researchgate.net

The conformational preference of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. dntb.gov.ua A larger A-value indicates a stronger preference for the equatorial position to alleviate steric strain, specifically 1,3-diaxial interactions. mst.eduscilit.comlibretexts.orgbeilstein-journals.org These are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring at the C3 and C5 positions. mst.eduscilit.comlibretexts.orgbeilstein-journals.org

For the 4-chlorophenyl group in this compound, a significant preference for the equatorial position is expected. The phenyl group itself is sterically demanding, with a reported A-value of approximately 3.0 kcal/mol. spcmc.ac.inyoutube.com This substantial energy penalty for occupying the axial position means that the conformer with the equatorial 4-chlorophenyl group will be overwhelmingly favored at equilibrium. The presence of the chlorine atom in the para position is not expected to significantly alter this steric preference.

Impact of Stereochemistry on Chemical Reactivity and Biological Interactions

The stereochemistry of this compound, particularly the conformational preferences of the cyclohexyl ring, has a profound impact on its chemical reactivity. The accessibility of the carbonyl group to incoming nucleophiles is dictated by the steric environment created by the cyclohexane ring and its substituents.

In nucleophilic addition reactions, the trajectory of the attacking nucleophile is crucial in determining the stereochemical outcome. According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon at an angle of approximately 107 degrees, avoiding the most sterically hindered path. libretexts.org In the case of this compound, with the large 4-chlorophenyl group predominantly in the equatorial position, the two faces of the carbonyl group are not equivalent. Attack from the less hindered face is generally favored.

The stereochemistry of a molecule is also a critical determinant of its biological activity. The specific three-dimensional arrangement of atoms is often a prerequisite for binding to biological targets such as enzymes and receptors. Therefore, different diastereomers of products derived from this compound can exhibit significantly different biological profiles. The precise orientation of the 4-chlorophenyl group and any newly introduced functional groups will govern the molecule's ability to fit into a specific binding pocket and elicit a biological response.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of aryl ketones, including 4-Chlorophenyl cyclohexyl ketone, often relies on Friedel-Crafts acylation. However, these methods typically involve stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant chemical waste and can be difficult to handle. ruc.dkrsc.org The drive towards greener and more sustainable chemical processes necessitates the development of more efficient and environmentally benign synthetic routes.

Future research is focused on several key areas to improve the synthesis of this compound:

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfated zirconia and various zeolites, offers a promising alternative to traditional Lewis acids. rsc.orgroutledge.com These catalysts are often reusable, reduce corrosive waste, and can lead to higher selectivity. rsc.org Research into novel solid acid catalysts with optimized pore structures and acid site densities could significantly enhance the efficiency of the acylation process.

Green Acylating Conditions: Exploration of alternative acylating agents and reaction media is crucial. Methodologies using methanesulfonic anhydride (B1165640) as an activating agent are being investigated as they can produce aryl ketones with minimal waste that is free of metals and halogens. organic-chemistry.org Additionally, the use of microwave irradiation in conjunction with catalysts like bismuth triflate has been shown to dramatically shorten reaction times and improve yields for Friedel-Crafts reactions. ruc.dk

Catalytic Homogeneous Acylations: The development of advanced homogeneous catalysts, including rare earth triflates, that can be used in catalytic amounts is another important research avenue. routledge.com These catalysts can offer high activity and selectivity under milder reaction conditions. Combining these catalysts with recyclable reaction media, such as ionic liquids, could further enhance the sustainability of the synthesis. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions between arylboronic acids and in situ activated carboxylic acids, present a highly regioselective and functional group tolerant alternative to traditional Friedel-Crafts acylation. organic-chemistry.org

The following table provides a comparative overview of traditional versus emerging sustainable synthetic methodologies for aryl ketones.

| Methodology | Catalyst | Advantages | Disadvantages |

| Traditional Friedel-Crafts Acylation | AlCl₃, FeCl₃ (stoichiometric) | Well-established, versatile | Large amount of corrosive waste, harsh conditions, low atom economy |

| Heterogeneous Catalysis | Sulfated Zirconia, Zeolites | Reusable catalyst, reduced waste, milder conditions | Can require higher temperatures, potential for catalyst deactivation |

| Microwave-Assisted Synthesis | Bismuth Triflate (catalytic) | Rapid reaction times, high yields, solvent-free options | Requires specialized equipment, potential for localized overheating |

| Metal- and Halogen-Free Acylation | Methanesulfonic Anhydride | "Greener" process, minimal waste | May require co-solvents for certain substrates |

| Palladium-Catalyzed Cross-Coupling | Pd complexes (catalytic) | High regioselectivity, broad functional group tolerance | Use of expensive metal catalyst, requires pre-functionalized starting materials |

Comprehensive Biological Profiling and Target Identification

While the biological activities of this compound itself are not extensively documented in publicly available research, the structural motif of an aryl group connected to a cyclohexyl ring is present in various biologically active molecules. For instance, derivatives like (2-amino-5-chlorophenyl)-cyclohexylmethanone (B154615) have been investigated for their antimicrobial and anticancer properties. This suggests that this compound and its derivatives could possess unexplored pharmacological potential.

Future research in this area should focus on:

Broad-Spectrum Biological Screening: A systematic evaluation of this compound and a library of its derivatives against a wide range of biological targets is warranted. This could include assays for antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory activities.

Target Identification and Mechanism of Action Studies: For any identified "hit" compounds, subsequent research will be crucial to identify their specific molecular targets and elucidate their mechanism of action. This could involve techniques such as affinity chromatography, proteomics, and genetic screening. Understanding how these compounds interact with biological systems at a molecular level is essential for their development as therapeutic agents.

In Silico Screening: Computational methods can be employed to predict the potential biological activities of this compound and its derivatives, helping to prioritize compounds for experimental testing. researchgate.net

A systematic approach to biological profiling is outlined below:

| Stage | Activity | Methods |

| Primary Screening | Broad-spectrum activity assessment | High-throughput screening against diverse cell lines and microbial strains. |

| Secondary Screening | Confirmation and dose-response analysis | In vitro assays to confirm activity and determine potency (e.g., IC₅₀, MIC). |

| Target Identification | Elucidation of molecular targets | Affinity-based methods, proteomic analysis, genetic screening. |

| Mechanism of Action | Understanding the mode of action | Cellular and biochemical assays to study the effects on specific pathways. |

| In Vivo Studies | Evaluation in animal models | Assessment of efficacy and preliminary safety in relevant disease models. |

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry and molecular modeling offer powerful tools for the rational design of novel derivatives of this compound with improved properties. By leveraging computational approaches, researchers can predict the effects of structural modifications on a molecule's activity, selectivity, and pharmacokinetic profile, thereby guiding synthetic efforts towards the most promising candidates.

Key areas for future computational research include:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build models that correlate the structural features of a series of derivatives with their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.

Molecular Docking: If a biological target for this compound or its derivatives is identified, molecular docking simulations can be used to predict the binding mode and affinity of new analogs within the target's active site. researchgate.netmdpi.com This can help in designing derivatives with enhanced binding interactions and improved potency.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This allows for the early identification of potential liabilities and the design of derivatives with more favorable pharmacokinetic and safety profiles.

The process of computational design and optimization is an iterative cycle:

| Step | Description |

| 1. Lead Identification | Identify an active derivative of this compound through screening. |

| 2. Target Binding Site Analysis | Characterize the binding site of the biological target (if known). |

| 3. Virtual Library Generation | Create a virtual library of novel derivatives with diverse structural modifications. |

| 4. In Silico Screening | Use QSAR, molecular docking, and ADMET prediction to screen the virtual library. |

| 5. Prioritization and Synthesis | Select the most promising candidates for chemical synthesis. |

| 6. Biological Evaluation | Test the synthesized compounds for their biological activity. |

| 7. Iterative Refinement | Use the new data to refine the computational models and design the next generation of derivatives. |

Exploration of Emerging Applications in Materials Science

The inherent properties of the aryl ketone functional group suggest that this compound and its derivatives could find applications beyond the life sciences, particularly in the field of materials science. Aryl ketones are known for their thermal stability and photochemical reactivity.

Future research could explore the following applications:

High-Performance Polymers: Aryl ketones are key building blocks for high-performance polymers such as Polyetheretherketone (PEEK) and Polyaryletherketones (PAEKs). numberanalytics.com These materials exhibit excellent thermal stability and mechanical strength. numberanalytics.com Research into the polymerization of monomers derived from this compound could lead to the development of novel amorphous or semi-crystalline polymers with tailored properties, such as enhanced solubility or specific dielectric characteristics, for applications in aerospace and microelectronics. mdpi.comnumberanalytics.com

Photoinitiators: Aryl ketones are known to function as photoinitiators in polymerization reactions. nbinno.combeilstein-journals.org Upon exposure to UV light, they can generate reactive species that initiate the polymerization of monomers. nbinno.comnih.gov The specific structure of this compound, with its chloro- and cyclohexyl-substituents, could influence its photophysical properties and its efficiency as a photoinitiator for applications in UV-curable coatings, inks, and adhesives. unipd.it

Organic Photocatalysts: Recently, there has been growing interest in using aryl ketones as organic photocatalysts. nih.gov The incorporation of aryl ketone moieties into structures like covalent organic frameworks (COFs) has been shown to promote photoinduced electron transfer. nih.gov Investigating the potential of this compound as a building block for such photocatalytic materials could open up new avenues in sustainable chemistry and energy applications.

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 4-chlorophenyl cyclohexyl ketone, and how can isomerization challenges be addressed?

- Methodological Answer : A highly atom-economical synthesis involves Friedel-Crafts acylation of 4-chlorobenzene with cyclohexanecarbonyl chloride, followed by acid-catalyzed isomerization to control stereochemistry. Selective crystallization in solvents like ethanol or methanol separates cis/trans isomers, while Lewis acids (e.g., AlCl₃) facilitate isomerization of cis- to trans-isomers via carbocation intermediates . For example, reports a 51% yield using column chromatography (hexane:benzene) and IR characterization (C=O stretch at 1675 cm⁻¹) .

Q. How can the reactivity of this compound with reducing agents like NaBH₄ be experimentally characterized?

- Methodological Answer : Kinetic studies under controlled temperatures (0–35°C) in isopropyl alcohol show second-order kinetics (first-order in ketone and NaBH₄). IR spectroscopy monitors carbonyl (1680 cm⁻¹) disappearance and alcohol formation (O–H stretch at 3400–3600 cm⁻¹). For cyclohexyl phenyl ketone, relative reaction rates at 0°C are 0.25 vs. acetophenone (1.0), influenced by ring strain and steric effects .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl groups (1675–1680 cm⁻¹) and hydroxyl stretches post-reduction .

- NMR : Resolves cyclohexyl ring conformations and aryl substituent effects (e.g., ¹³C NMR for quaternary carbon shifts).

- Chromatography : Column chromatography (silica gel, hexane:benzene) and HPTLC validate purity and isomer separation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain enantioselectivity in hydrogenation reactions involving this compound?

- Methodological Answer : DFT-PBE studies on Ru(diphosphine)(diamine) catalysts reveal enantioselectivity depends on activation energy differences between diastereomeric pathways. For dialkyl ketones like cyclohexyl methyl ketone, low enantiomeric excess (37%) arises from minimal energy differences in transition states. Binding energies and steric interactions between the ketone’s cyclohexyl group and catalyst pockets dictate selectivity .

Q. What role does this compound play in designing low-dielectric polymers, and how are its properties optimized?

- Methodological Answer : Incorporating weakly polarized cyclohexyl groups into poly(aryl ether ketone) (PAEK) reduces molecular polarization, achieving dielectric constants of 2.95–3.26@10 GHz. Solubility in polar aprotic solvents (NMP, DMF) is enhanced via non-coplanar diphenyl fluorene moieties. Thermal stability (Tg = 239–245°C) is validated by TGA (5% weight loss at 469–534°C under N₂) .

Q. How do steric and electronic factors in cycloalkyl phenyl ketones influence their Baeyer-Villiger reaction mechanisms?

- Methodological Answer : B3LYP/6-311+G(d,p) calculations show acid catalysis lowers the rate-limiting step (peroxyacid addition to ketone) by 20–25 kcal/mol. For cyclohexyl phenyl ketone, alkyl migration is faster due to reduced ring strain vs. cyclopropyl analogs. Experimental k values correlate with computed activation barriers, where electron-withdrawing substituents (e.g., 4-Cl) slow migration .

Data Contradiction Analysis

Q. Why does cyclopentyl phenyl ketone react faster with NaBH₄ than cyclohexyl phenyl ketone, despite lower ring strain?

- Methodological Answer : Kinetic data (0°C) show cyclopentyl (0.36) > cyclohexyl (0.25) > cyclobutyl (0.23) > cyclopropyl (0.12). While cyclopentyl’s lower strain enhances hydride affinity, cyclohexyl’s slower rate may arise from chair conformations shielding the carbonyl. Transition-state steric hindrance and torsional effects (e.g., 1,3-diaxial interactions) require further MD simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.